![molecular formula C56H38N8O5V B13824797 Oxovanadium(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B13824797.png)
Oxovanadium(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine is a complex organic compound that belongs to the phthalocyanine family. This compound is known for its vibrant color and unique chemical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine can be synthesized using a templating method. This involves the reaction of vanadyl phthalocyanine with phenyl groups under controlled conditions to form the tetraphenoxy derivative . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, affecting its electronic properties.
Substitution: Phenoxy groups can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various organic reagents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of vanadyl oxides, while substitution reactions can yield a variety of functionalized phthalocyanines .
Aplicaciones Científicas De Investigación
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine has numerous applications in scientific research:
Chemistry: Used as a catalyst in organic reactions and as a dye in photochemical studies.
Biology: Investigated for its potential in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of organic solar cells and as a component in electronic devices.
Mecanismo De Acción
The compound exerts its effects through various mechanisms, depending on the application:
Photodynamic Therapy: It generates reactive oxygen species upon light activation, which can kill cancer cells.
Catalysis: Acts as a catalyst by facilitating electron transfer reactions, enhancing the rate of chemical processes.
Electronic Applications: Functions as a semiconductor material, contributing to the efficiency of electronic devices.
Comparación Con Compuestos Similares
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine is unique due to its specific phenoxy substitutions, which enhance its solubility and electronic properties compared to other phthalocyanines. Similar compounds include:
Vanadyl phthalocyanine: Lacks phenoxy groups, resulting in different solubility and electronic characteristics.
Copper phthalocyanine: Contains copper instead of vanadium, leading to different catalytic and electronic properties.
Zinc phthalocyanine: Used in similar applications but with distinct photophysical properties due to the presence of zinc.
Propiedades
Fórmula molecular |
C56H38N8O5V |
|---|---|
Peso molecular |
953.9 g/mol |
Nombre IUPAC |
oxovanadium(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene |
InChI |
InChI=1S/C56H38N8O4.O.V/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53;;/h1-32,57,60-64H;;/q-2;;+2 |
Clave InChI |
QLJKMZISJZORJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC3=C4NC(=C3C=C2)NC5=C6C=C(C=CC6=C([N-]5)NC7=C8C=C(C=CC8=C(N7)NC9=C1C=C(C=CC1=C(N4)[N-]9)OC1=CC=CC=C1)OC1=CC=CC=C1)OC1=CC=CC=C1.O=[V+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



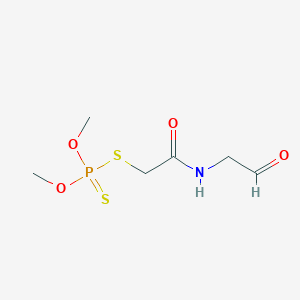
![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13824732.png)
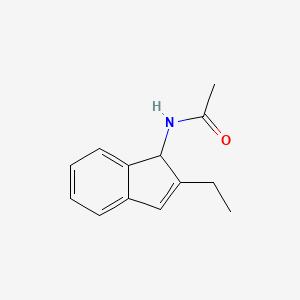


![N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide](/img/structure/B13824761.png)
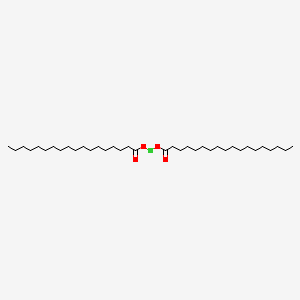
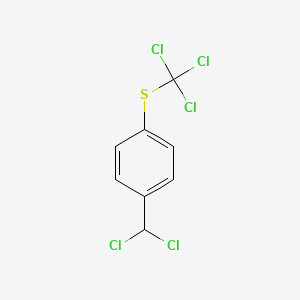
![2-amino-5-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4,6-dimethyl-1H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13824779.png)
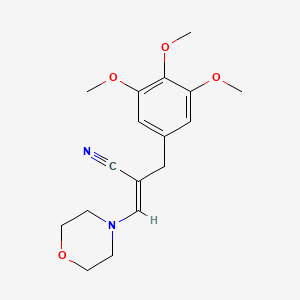
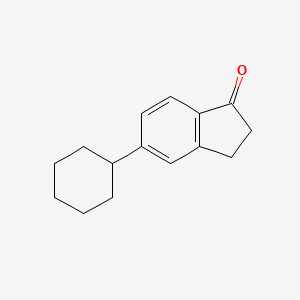
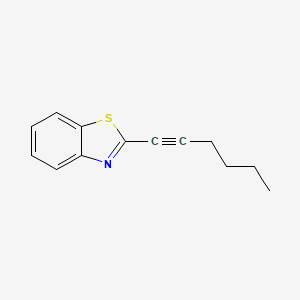
![[2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate](/img/structure/B13824792.png)
